molecular formula C14H15NO5 B1300732 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid CAS No. 430448-79-6

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid

Cat. No. B1300732
CAS RN: 430448-79-6
M. Wt: 277.27 g/mol
InChI Key: BKWOSDQVFGPKFT-UHFFFAOYSA-N
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Description

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Properties and Solubility

Research on furan derivatives, such as 2-methyl-5-arylfuran-3-carboxylic acids, has shown significant interest in understanding their thermodynamic properties and solubility in organic solvents. For instance, the temperature dependences of the solubility of certain furan derivatives in solvents like acetonitrile and ethyl acetate have been experimentally determined, providing insights into their enthalpies of fusion, enthalpies, and entropies of mixing at specific temperatures. These findings are crucial for the design and optimization of processes involving these compounds in the chemical and pharmaceutical industries Sobechko et al., 2019.

Synthesis of Heterocycles

The arylation of furan-2-carboxylic acid derivatives has been explored to produce 5-arylfuran-2-carboxylic acids, which are key intermediates in synthesizing various heterocyclic compounds. These reactions enable the formation of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives, highlighting the versatility of furan compounds in organic synthesis and their potential applications in developing novel pharmaceuticals and materials Gorak et al., 2009.

Catalysis and Chemical Transformations

The reactivity of furan derivatives has been harnessed in various catalytic processes, including the cross-Claisen condensation and oxidative carbonylation reactions. These studies have led to the development of new synthetic pathways for producing heterocyclic γ-amino acids and furan-3-carboxylic esters, respectively. Such research underscores the role of furan derivatives in catalysis, offering new strategies for constructing complex organic molecules Mathieu et al., 2015; Gabriele et al., 2012.

Biopolymer Research

In the realm of biopolymer research, furan derivatives such as 2,5-furandicarboxylic acid have emerged as key platform chemicals for producing bio-based polymers and materials. Studies focusing on the synthesis of furan oligoesters and their potential applications as macromonomers for biopolymers highlight the importance of furan compounds in developing sustainable materials Cruz-Izquierdo et al., 2015.

Antimicrobial Activity

The antimicrobial properties of certain furan derivatives have also been investigated, with studies revealing the potential of these compounds in addressing microbial resistance and developing new antibacterial agents. For example, the preparation and structural analysis of fluorinated ester derivatives of furan-2-carboxylic acids have provided valuable insights into their biological activity and mechanism of action Mori et al., 2022.

Future Directions

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Data from various sources: (https://www.mdpi.com/1420-3049/10/2/475), (https://spectrabase.com/compound/DHZ49Q0I3cJ), (https://webbook.nist.gov/cgi/cbook.cgi?ID=C10599709&Mask=2000), (https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5121032.htm)

properties

IUPAC Name

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWOSDQVFGPKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357132
Record name 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

430448-79-6
Record name 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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